4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
CAS No.: 895519-97-8
Cat. No.: VC2029630
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895519-97-8 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) |
| Standard InChI Key | FYJVYOLTWZXGHQ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structure
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a benzoic acid derivative containing a piperazine moiety with an ethyl substituent. The compound features a benzene ring substituted with a carboxylic acid group and a 4-ethylpiperazin-1-ylmethyl group at the para position. The structure combines aromatic and heterocyclic components, creating a molecule with potential pharmaceutical applications.
Chemical Identifiers
The compound can be identified through various chemical registry systems and nomenclature formats as detailed in Table 1.
Table 1: Chemical Identifiers of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
| Parameter | Value |
|---|---|
| CAS Number | 895519-97-8 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |
| InChI | InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) |
| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
| InChIKey | FYJVYOLTWZXGHQ-UHFFFAOYSA-N |
The chemical structure consists of a para-substituted benzoic acid with a 4-ethylpiperazin-1-ylmethyl group at the 4-position. The piperazine ring introduces basic nitrogen atoms into the molecule, while the carboxylic acid group contributes acidic properties, giving the compound amphoteric characteristics.
Physical Properties
The physical properties of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid are crucial for understanding its behavior in various applications, particularly in pharmaceutical development and synthesis.
Applications and Usage
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has several applications, primarily serving as an intermediate compound in pharmaceutical research and development.
Pharmaceutical Intermediates
The compound is classified as a medical intermediate, suggesting its utility in the synthesis of more complex pharmaceutical compounds . Piperazine derivatives like this one are frequently employed in medicinal chemistry for several reasons:
-
The piperazine ring provides basic nitrogen atoms that can improve solubility and bioavailability
-
The carboxylic acid group offers opportunities for further functionalization through amide or ester formation
-
The molecule can serve as a building block for creating more complex drug candidates
Building Block in Chemical Research
As part of the broader family of piperazine derivatives, this compound serves as a valuable heterocyclic building block in organic synthesis . The structure allows for modifications at multiple positions:
-
The carboxylic acid group can undergo esterification, amidation, or reduction
-
The ethyl group on the piperazine ring can be modified for structure-activity relationship studies
-
The benzylic position provides opportunities for further functionalization
Structural Relatives and Analogs
Understanding the relationship between 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and its structural analogs provides insights into its potential properties and applications.
Key Structural Analogs
Several related compounds share structural similarities with 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid:
Table 2: Structural Analogs of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride | 940284-81-1 | C₁₃H₁₉ClN₂O₂ | Direct attachment of piperazine to benzene ring; HCl salt |
| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | C₁₃H₂₀Cl₂N₂O₂ | Methyl group instead of ethyl; dihydrochloride salt |
The 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride lacks the methylene bridge between the benzene ring and the piperazine moiety, resulting in different spatial arrangement and potentially different pharmacological properties . Similarly, the methyl-substituted analog may exhibit altered lipophilicity and binding characteristics compared to the ethyl-substituted version.
| Supplier | Catalog/ID | Purity | Package Size | Special Notes |
|---|---|---|---|---|
| ChemShuttle | 138363 | 95% | Variable | Storage at 2-8°C recommended |
| Dana Bioscience | A213821 | Not specified | Not specified | Priced at $105.00 USD |
| Key Organics | GS-3707 | >95% | Not specified | Also identified by ACD NO: MFCD06797775 |
| Vulcanchem | VC2029630 | Not specified | Not specified | Provides additional chemical identifiers |
| SAGECHEM | Not specified | 99% | Packaging on demand | FOB Shanghai or destination |
| Bide Pharmatech | Not specified | 95+% | 1g | Storage: Sealed refrigeration |
These commercial sources provide researchers with access to the compound at varying scales and purity levels. Pricing structures and packaging options vary by supplier, offering flexibility for different research requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume